molecular formula C15H22N2O5 B12662434 Phenol, 2,4-dinitro-6-nonyl- CAS No. 4099-67-6

Phenol, 2,4-dinitro-6-nonyl-

Cat. No.: B12662434
CAS No.: 4099-67-6
M. Wt: 310.35 g/mol
InChI Key: HQSOWTFKIVOSPB-UHFFFAOYSA-N
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Description

Historical Perspectives in Research on Phenol (B47542), 2,4-dinitro-6-nonyl-

The broader class of dinitrophenols has a long history, with compounds like 2,4-dinitrophenol (B41442) (DNP) being used in the manufacturing of explosives, as pesticides, and even as a weight-loss drug in the early 20th century. wikipedia.org Research into dinitrophenols with different alkyl substitutions, such as the nonyl group, is a more recent development driven by the need to understand the structure-activity relationships within this chemical family. The synthesis of related compounds, such as dinoseb (B1670700) (6-sec-butyl-2,4-dinitrophenol), which was developed as a herbicide in 1945, highlights the historical interest in modifying the alkyl side chain to alter the compound's biological effects. wikipedia.org The study of "Phenol, 2,4-dinitro-6-nonyl-" likely emerged from this broader exploration of dinitrophenol derivatives and their potential applications and environmental impact.

Academic Relevance and Research Trajectories of Phenol, 2,4-dinitro-6-nonyl-

The academic relevance of Phenol, 2,4-dinitro-6-nonyl- lies primarily in the fields of environmental science, toxicology, and analytical chemistry. Research often focuses on its potential as an environmental contaminant, stemming from the known persistence and toxicity of related compounds like nonylphenol and 2,4-dinitrophenol. researchgate.net Nonylphenols are known endocrine disruptors and are prevalent in the environment due to the degradation of nonylphenol ethoxylates used in detergents and other products. industrialchemicals.gov.auatamanchemicals.com Similarly, 2,4-dinitrophenol is recognized as a priority pollutant by the U.S. Environmental Protection Agency (EPA) due to its toxicity. researchgate.net

Research trajectories for Phenol, 2,4-dinitro-6-nonyl- and similar compounds often involve:

Environmental Fate and Transport: Investigating how the compound behaves in soil and water, its potential for bioaccumulation, and its degradation pathways. industrialchemicals.gov.auwhiterose.ac.uk

Toxicological Studies: Assessing its effects on various organisms to understand its potential risks to ecosystems and human health. jst.go.jp

Analytical Method Development: Creating sensitive and specific methods for detecting and quantifying the compound in environmental samples. europa.euresearchgate.netmdpi.com

Contemporary Research Challenges in the Study of Phenol, 2,4-dinitro-6-nonyl-

Current research on Phenol, 2,4-dinitro-6-nonyl- faces several challenges. A primary obstacle is the lack of extensive, publicly available data specifically for this compound. Much of the understanding is extrapolated from studies on its constituent parts: the dinitrophenol moiety and the nonylphenol structure.

Key research challenges include:

Synthesis and Standardization: The technical preparation of nonylphenol results in a complex mixture of branched isomers, making it difficult to study the effects of a single, defined "Phenol, 2,4-dinitro-6-nonyl-" molecule. researchgate.net

Complex Environmental Matrix: Detecting and quantifying the compound in environmental samples is challenging due to the presence of numerous other related and unrelated pollutants, requiring sophisticated analytical techniques. europa.eusccwrp.org

Understanding Combined Effects: In the environment, organisms are exposed to a cocktail of chemicals. A significant challenge is to understand the synergistic or antagonistic effects of Phenol, 2,4-dinitro-6-nonyl- in combination with other pollutants.

Chemical and Physical Properties

The properties of Phenol, 2,4-dinitro-6-nonyl- are influenced by its functional groups. The phenol group imparts weak acidity, while the two nitro groups are strongly electron-withdrawing, increasing the acidity of the phenolic proton. The long nonyl chain is hydrophobic, affecting its solubility and environmental partitioning.

Table 1: General Properties of Phenol, 2,4-dinitro-6-nonyl-

PropertyValue/Description
Chemical Formula C15H22N2O5 ontosight.ai
Appearance Likely a solid at room temperature, potentially yellow in color, similar to other dinitrophenols. nih.gov
Solubility Expected to have low solubility in water and higher solubility in organic solvents due to the nonyl group. nih.govgov.bc.ca
Reactivity The nitro groups and phenolic hydroxyl group are key sites for chemical reactions. ontosight.ai

Note: Specific experimental data for this compound is limited. The information is based on the general properties of dinitrophenols and nonylphenols.

Research Findings

While direct research on "Phenol, 2,4-dinitro-6-nonyl-" is scarce, studies on related compounds provide valuable insights.

Table 2: Research Findings on Related Dinitrophenol and Nonylphenol Compounds

Compound FamilyResearch FocusKey Findings
Dinitrophenols (e.g., 2,4-DNP) Environmental ContaminationListed as a priority pollutant by the US EPA; can be persistent and toxic. researchgate.net
Industrial ApplicationsUsed as an intermediate in the synthesis of dyes, pesticides, and explosives. wikipedia.orgnih.gov
Nonylphenols Environmental FateReadily sorbs to soil and sediment; has a moderate potential to bioconcentrate in aquatic organisms. industrialchemicals.gov.au
Endocrine DisruptionKnown to act as an endocrine disruptor with estrogen-like activity. atamanchemicals.com
Dinoseb (6-sec-butyl-2,4-dinitrophenol) Herbicidal ActivityWas used as a herbicide and insecticide but is now banned in many countries due to high toxicity. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4099-67-6

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

2,4-dinitro-6-nonylphenol

InChI

InChI=1S/C15H22N2O5/c1-2-3-4-5-6-7-8-9-12-10-13(16(19)20)11-14(15(12)18)17(21)22/h10-11,18H,2-9H2,1H3

InChI Key

HQSOWTFKIVOSPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of Phenol, 2,4 Dinitro 6 Nonyl

Established Synthetic Routes to Phenol (B47542), 2,4-dinitro-6-nonyl-

The traditional synthesis of Phenol, 2,4-dinitro-6-nonyl- logically proceeds through two primary pathways: the dinitration of 6-nonylphenol or the alkylation of 2,4-dinitrophenol (B41442).

Classical Dinitration Approaches

This approach involves the initial synthesis of 6-nonylphenol, which is then subjected to dinitration. The synthesis of the nonylphenol precursor is typically achieved via a Friedel-Crafts alkylation of phenol with a mixture of nonenes, a reaction catalyzed by an acid. This process yields a complex mixture of nonylphenol isomers.

The subsequent dinitration of the 6-nonylphenol intermediate is conventionally carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the aromatic nitration reaction. The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve the desired dinitration and to minimize the formation of byproducts.

A representative reaction scheme is as follows:

Phenol + Nonene (acid catalyst) → 6-Nonylphenol

6-Nonylphenol + 2 HNO₃ (H₂SO₄ catalyst) → Phenol, 2,4-dinitro-6-nonyl- + 2 H₂O

ReactantReagentConditionsProduct
6-NonylphenolConc. HNO₃ / Conc. H₂SO₄Controlled temperaturePhenol, 2,4-dinitro-6-nonyl-

Alkylation Strategies at the Phenolic Ring

An alternative and plausible route is the direct alkylation of 2,4-dinitrophenol with a suitable nonyl-containing electrophile. The Friedel-Crafts alkylation is a well-established method for attaching alkyl groups to aromatic rings. In this context, 2,4-dinitrophenol can be reacted with a nonyl halide (e.g., nonyl bromide) or nonene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, the strong deactivating effect of the two nitro groups on the aromatic ring makes electrophilic substitution, such as Friedel-Crafts alkylation, challenging. The electron-withdrawing nature of the nitro groups reduces the nucleophilicity of the phenol ring, thus requiring more forcing reaction conditions.

A general scheme for this approach is:

2,4-Dinitrophenol + Nonyl Halide/Nonene (Lewis acid catalyst) → Phenol, 2,4-dinitro-6-nonyl-

ReactantReagentCatalystProduct
2,4-DinitrophenolNonyl bromideAlCl₃Phenol, 2,4-dinitro-6-nonyl-

Precursor Transformation Methods

The synthesis can also be envisioned through the transformation of a suitable precursor that already contains the dinitro- and nonyl- functionalities. For instance, the hydrolysis of 1-chloro-2,4-dinitro-6-nonylbenzene could yield the desired phenolic compound. This method relies on the availability of the chlorinated precursor, which itself would require a multi-step synthesis.

Another potential precursor transformation involves the diazotization of 6-nonyl-2,4-dinitroaniline, followed by hydrolysis of the resulting diazonium salt. This route introduces the hydroxyl group at a late stage in the synthetic sequence.

Novel Synthetic Approaches and Derivatization of Phenol, 2,4-dinitro-6-nonyl-

Recent advancements in chemical synthesis have focused on developing more environmentally benign and efficient methods. These principles can be applied to the synthesis of Phenol, 2,4-dinitro-6-nonyl-.

Green Chemistry Principles in Synthesis

In line with the principles of green chemistry, efforts are being made to replace hazardous reagents and solvents with safer alternatives. For the dinitration step, this could involve the use of solid acid catalysts or milder nitrating agents.

One "greener" approach to nitration utilizes metal nitrates, such as copper(II) nitrate (B79036) or iron(III) nitrate, often supported on clays (B1170129) or other solid supports. These reagents can offer improved selectivity and easier work-up procedures compared to the traditional mixed acid method. Microwave-assisted and ultrasound-assisted nitrations have also emerged as energy-efficient techniques that can significantly reduce reaction times and improve yields in the synthesis of dinitrophenols. nih.govnoaa.govwikipedia.org

Green Nitration MethodReagentsAdvantages
Solid Acid CatalysisZeolites, ClaysReusability of catalyst, reduced waste
Metal Nitrate NitrationCu(NO₃)₂, Fe(NO₃)₃Milder conditions, improved selectivity
Microwave-AssistedNitrating agent + Microwave irradiationRapid reaction times, energy efficiency
Ultrasound-AssistedNitrating agent + SonicationEnhanced reaction rates, improved yields

Catalytic Methodologies for Synthesis

Catalytic approaches offer significant advantages in terms of efficiency and sustainability. For the alkylation of 2,4-dinitrophenol, the use of solid acid catalysts, such as zeolites or sulfated zirconia, can provide a more environmentally friendly alternative to traditional Lewis acids like AlCl₃. These solid catalysts are often reusable, non-corrosive, and can lead to cleaner reactions with easier product isolation.

Phase-transfer catalysis is another technique that could be employed for the alkylation step, particularly when using a nonyl halide. A phase-transfer catalyst facilitates the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs.

Asymmetric Synthesis Considerations for Derivatives

The asymmetric synthesis of derivatives of Phenol, 2,4-dinitro-6-nonyl- presents considerable challenges due to the molecule's existing substitution pattern. Asymmetric synthesis aims to produce a chiral molecule in a high enantiomeric excess. For derivatives of this compound, chirality could be introduced either at the nonyl side chain or by creating atropisomers if the derivative were, for example, a biaryl compound.

Challenges and Strategies:

Chirality on the Nonyl Chain: Introducing a stereocenter on the C9H19 alkyl chain would require starting with an enantiomerically pure nonyl-containing precursor prior to its attachment to the phenol ring, or employing a chiral auxiliary to direct a stereoselective reaction on the chain itself.

Atropisomerism: For biaryl derivatives, the steric hindrance caused by the bulky nonyl group and the ortho-nitro group could restrict rotation around the aryl-aryl single bond, potentially leading to stable, separable atropisomers. The synthesis of such derivatives would necessitate an asymmetric coupling reaction, often employing chiral ligands complexed to a metal catalyst to control the stereochemical outcome. mdpi.com

Catalyst Selection: The choice of catalyst is crucial. Organocatalysts, such as chiral prolinol silyl (B83357) ethers, have been successfully used in domino reactions to create multiple chiral centers in complex molecules. nih.gov Similarly, metal-based catalysts, like those involving rhodium, ruthenium, or copper, are instrumental in various asymmetric transformations, including hydrogenations and cross-coupling reactions that could be adapted for synthesizing chiral derivatives. mdpi.compurdue.edu

Given the electron-deficient nature of the aromatic ring, reactions that proceed through cationic intermediates may be disfavored, requiring careful selection of synthetic routes that are compatible with the electronic properties of the dinitrophenyl system.

Chemical Transformations and Reaction Mechanisms of Phenol, 2,4-dinitro-6-nonyl-

The reactivity of Phenol, 2,4-dinitro-6-nonyl- is dictated by the three substituents on the aromatic ring: the hydroxyl (-OH) group, two nitro (-NO2) groups, and the nonyl (-C9H19) group. These groups exert powerful and often opposing electronic and steric effects, influencing the compound's susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. dalalinstitute.com The feasibility of such a reaction on Phenol, 2,4-dinitro-6-nonyl- is severely limited by the cumulative effect of its substituents.

Substituent Effects: The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.comchemistrysteps.com Conversely, the two nitro groups are powerful deactivating groups, withdrawing electron density via both inductive and resonance effects, which makes the ring electron-poor and thus less reactive towards electrophiles. masterorganicchemistry.com The nonyl group is a weakly activating, ortho-, para-director through an inductive effect.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-OH+R >> -IStrongly ActivatingOrtho, Para
-NO₂-R, -IStrongly DeactivatingMeta
-C₉H₁₉ (Nonyl)+IWeakly ActivatingOrtho, Para
Overall Ring Electron Deficient Strongly Deactivated No favorable position

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness toward electrophiles, the structure of Phenol, 2,4-dinitro-6-nonyl- is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org This enhanced reactivity is a direct consequence of the presence of the two strong electron-withdrawing nitro groups positioned ortho and para to potential leaving groups. libretexts.orglibretexts.org

Reaction Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. researchgate.net First, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho and para nitro groups, which greatly stabilizes it. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

Reactivity Considerations: For a reaction to occur on Phenol, 2,4-dinitro-6-nonyl-, a suitable leaving group would need to be present. The hydroxyl group itself is a poor leaving group. However, if a derivative such as 1-chloro-2,4-dinitro-6-nonylbenzene were used, it would be expected to react readily with nucleophiles like amines, alkoxides, or hydroxide (B78521) ions. libretexts.org The reaction of 2,4-dinitrochlorobenzene with various nucleophiles is a well-established example of this reactivity. scribd.com The presence of the bulky nonyl group at the 6-position might introduce some steric hindrance, potentially slowing the rate of nucleophilic attack compared to an unsubstituted 2,4-dinitrophenyl derivative.

Redox Chemistry and Associated Mechanisms

The redox chemistry of Phenol, 2,4-dinitro-6-nonyl- is characterized by the presence of both reducible nitro groups and an oxidizable phenol moiety.

Reduction Reactions: The most common redox transformation for dinitroaromatic compounds is the reduction of the nitro groups. This can proceed in a stepwise manner using various reducing agents (e.g., H₂, Pd/C; Sn/HCl) to yield nitroso, hydroxylamino, and ultimately amino groups. Selective reduction of one nitro group over the other can be challenging but is sometimes achievable with specific reagents. The nonylphenol component can influence the redox balance within cells by modulating nitric oxide signaling pathways. nih.gov

Table 2: Potential Reduction Products of the Dinitrophenyl Group

Reduction StageProduct at C2 PositionProduct at C4 Position
Partial Reduction2-Amino-4-nitro-6-nonylphenol4-Amino-2-nitro-6-nonylphenol
Full Reduction2,4-Diamino-6-nonylphenol2,4-Diamino-6-nonylphenol

Oxidation Reactions: Phenols can be oxidized to quinones. However, the presence of the strongly deactivating nitro groups makes the oxidation of the aromatic ring more difficult. The nonyl side chain could potentially undergo oxidation at the benzylic position under strong oxidizing conditions. As a class, organic nitro compounds are considered oxidizing agents and can react vigorously, and sometimes explosively, with reducing agents. noaa.gov

Photochemical Reactivity in Solution

The photochemical behavior of Phenol, 2,4-dinitro-6-nonyl- in solution is largely dictated by the dinitrophenol chromophore, which absorbs light in the UV-visible region. Studies on 2,4-dinitrophenol (2,4-DNP) show that it undergoes photochemical degradation. uci.edu

The rate and pathway of photolysis are highly dependent on the solvent or matrix. For instance, the photolysis of 2,4-DNP is significantly slower in water compared to organic matrices, suggesting that the compound would degrade more efficiently within organic aerosols than in aqueous environments like cloud droplets. uci.edu The degradation mechanism for both nonylphenol and 2,4-DNP can be enhanced by sunlight-responsive catalysts and is believed to involve oxidation by hydroxyl radicals, leading to hydroxylation and eventual ring-opening. researchgate.net The photochemical fate of such nitrophenols is complex and can involve photoreduction or dimerization in addition to oxidation, depending on the specific environment. uci.edu

Thermal Degradation Pathways in Controlled Environments

The thermal stability of Phenol, 2,4-dinitro-6-nonyl- is limited due to the presence of the energetic nitro groups. Aromatic compounds with multiple nitro groups are known to be thermally sensitive and can undergo exothermic decomposition or even detonation. noaa.gov

The degradation process is expected to be complex. Research on the thermal degradation of related p-nonylphenol-based resins between 200°C and 600°C shows a multi-stage decomposition. doi.org

Low-Temperature Degradation (< 350°C): At lower temperatures, the primary degradation products are likely to be phenol and cresols, resulting from the cleavage of the nonyl group and other bonds. doi.org

High-Temperature Degradation (400-600°C): At higher temperatures, more extensive fragmentation occurs, leading to the formation of aromatic hydrocarbons, as well as gaseous products like C1-C4 saturated and unsaturated hydrocarbons. doi.org

Table 3: Expected Classes of Thermal Degradation Products

Temperature RangeExpected Product Classes
200 - 350°CPhenols, Cresols, Alkylphenols
400 - 600°CAromatic Hydrocarbons, Aliphatic Hydrocarbons (gaseous), Nitrogen Oxides (NOx), Carbon Oxides (CO, CO₂)

Environmental Occurrence, Distribution, and Transport of Phenol, 2,4 Dinitro 6 Nonyl

Occurrence in Environmental Compartments

Phenol (B47542), 2,4-dinitro-6-nonyl- is likely to be found in industrial wastewater, particularly from facilities involved in the production of dyes or other nitrated organic chemicals. nih.gov Once released into aquatic environments, its behavior would be heavily influenced by the hydrophobic nonyl group.

Similar to nonylphenol, it would exhibit low water solubility and a strong tendency to partition from the water column onto suspended solids and organic-rich sediments. nih.govwikipedia.org Consequently, while concentrations in surface water may be low, the compound could accumulate in bottom sediments, where it is expected to be persistent. wikipedia.org Studies on nonylphenol have shown that concentrations in river water can reach levels of 4.1 µg/L, and it is frequently detected in treated wastewater. nih.govhealth.state.mn.us In the United States, 2,4-DNP has not been widely detected in recent surface water monitoring, though it has been found in wastewater from specific industrial sources. nih.gov

Contamination of groundwater is a possibility, especially near industrial or waste disposal sites. nih.gov However, the strong sorption characteristics conferred by the nonyl chain would likely limit its mobility in soil, making widespread groundwater contamination less probable than for the more mobile 2,4-DNP. nih.govccme.ca Nonylphenol has been detected in a low percentage of groundwater samples in Europe and North America, with a maximum reported concentration of 3.8 µg/L in one European study. health.state.mn.usnih.gov

Table 1: Representative Environmental Concentrations of Surrogate Compounds in Aquatic Systems

CompoundEnvironmental CompartmentConcentration RangeLocation/Source
Nonylphenol (NP)River WaterUp to 4.1 µg/LGeneral Environmental Monitoring nih.gov
Nonylphenol (NP)Surface Water0.20 to 0.64 µg/L30 U.S. River Reaches epa.gov
Nonylphenol (NP)Treated WastewaterTypically <1 µg/LMinnesota, USA health.state.mn.us
Nonylphenol (NP)GroundwaterUp to 3.8 µg/LEuropean Survey nih.gov
2,4-Dinitrophenol (B41442) (DNP)Raw Wastewater400 - 3,200 µg/LDye Manufacturing Plant nih.gov
2,4-Dinitrophenol (DNP)GroundwaterUp to 30.6 mg/LU.S. Superfund Site nih.gov

In terrestrial environments, Phenol, 2,4-dinitro-6-nonyl- is expected to be immobile and persistent. Its primary route of entry into soil would likely be through the land application of contaminated sewage sludge or industrial waste disposal. ccme.canih.gov

Due to its hydrophobic nature, the compound will bind strongly to soil organic matter. nih.gov This strong adsorption significantly reduces its potential for leaching into groundwater. ccme.ca Nonylphenol is known to accumulate in sediments, with concentrations reported to be much higher than in the overlying water, reaching levels of 1 mg/kg or more. nih.govwikipedia.org For instance, sediment concentrations of nonylphenol in the Great Lakes have been measured as high as 72 µg/g (dry weight). epa.gov Similarly, 2,4-DNP has been identified in soil and sediment at hazardous waste sites, though it is not commonly found in general environmental surveys. nih.govnih.gov The half-life of nonylphenol in sediment has been estimated to be over 60 years, suggesting that Phenol, 2,4-dinitro-6-nonyl- would also be highly persistent. wikipedia.org

Table 2: Representative Environmental Concentrations of Surrogate Compounds in Terrestrial Systems

CompoundEnvironmental CompartmentConcentration RangeLocation/Source
Nonylphenol (NP)SedimentUp to 1 mg/kgGeneral Environmental Monitoring nih.gov
Nonylphenol (NP)Freshwater Sediment10 to 2,960 µg/kgU.S. River Reaches epa.gov
Nonylphenol (NP)Canadian Freshwater SedimentUp to 110 mg/kgVarious Canadian Sites ccme.ca
Nonylphenol (NP)Sludge-Amended Soil2.72 mg/kgCanadian Study ccme.ca
2,4-Dinitrophenol (DNP)SedimentIdentified (Not Quantified)Love Canal, NY nih.gov

The atmospheric behavior of Phenol, 2,4-dinitro-6-nonyl- would be governed by its semi-volatile nature. Like both DNP and NP, it is expected to exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. nih.govnih.gov Atmospheric release could occur from manufacturing processes or volatilization from contaminated soil or water surfaces. nih.govepa.gov

The transport distance will depend on its atmospheric residence time. Nonylphenol is thought to have a relatively short atmospheric life, suggesting its presence is often linked to local sources. nih.gov However, dinitrophenols have been detected in clouds, rain, and snow, indicating that wet deposition is a significant removal pathway from the atmosphere. nih.govusrtk.org Therefore, Phenol, 2,4-dinitro-6-nonyl- could be transported over moderate distances and deposited onto land and water bodies. nih.gov

Environmental Distribution Mechanisms

Sorption is a dominant process controlling the environmental distribution of Phenol, 2,4-dinitro-6-nonyl-. The long nonyl chain imparts high hydrophobicity, leading to a strong affinity for organic carbon in soil and sediment. nih.gov

Studies on nonylphenol have determined an organic carbon-water (B12546825) partition coefficient (log KOC) of approximately 3.97 to 4.0, indicating strong binding to organic matter. nih.govnih.gov The solid-liquid distribution coefficient (Kd) for nonylphenol has been shown to vary widely, from 24 to 1059 mL/g, depending on the soil's organic content and other properties. nih.gov The sorption of 2,4-DNP is also influenced by organic matter, as well as soil acidity and clay content. nih.gov Given its structure, Phenol, 2,4-dinitro-6-nonyl- would be even more strongly sorbed than DNP, with its fate being primarily dictated by partitioning into organic matter, similar to nonylphenol. This strong sorption is the primary mechanism limiting its mobility and bioavailability in the environment.

Table 3: Sorption Coefficients for Surrogate Compounds

CompoundSorption ParameterValueReference
Nonylphenol (NP)log KOC3.97 nih.gov
Nonylphenol (NP)log KOC4.0 nih.gov
Nonylphenol (NP)Kd (Solid-liquid distribution coefficient)24 - 1059 mL/g nih.gov
2,4-Dinitrophenol (DNP)log Kow1.54 epa.gov

Volatilization of Phenol, 2,4-dinitro-6-nonyl- from water and soil is expected to be a limited transport pathway. The compound is acidic due to the phenolic hydroxyl group, and like 2,4-DNP (pKa = 4.09), it will exist predominantly in its anionic (salt) form in most natural waters (pH > 5). nih.gov This ionic form is non-volatile, significantly suppressing its transfer from water to the atmosphere. nih.govepa.gov

While nonylphenol, as a semi-volatile compound, can vaporize from polluted water surfaces, the dinitrophenol moiety of the target compound would reduce this tendency. nih.gov From soil, volatilization is also expected to be low. The compound's low vapor pressure, a consequence of its large molecular size, combined with its very strong sorption to soil particles, would severely limit its potential to escape into the atmosphere. ccme.ca Re-volatilization from soil surfaces could occur under warm, dry conditions, but it is unlikely to be a major distribution mechanism. nih.gov

Information Deficit Precludes Article Generation on "Phenol, 2,4-dinitro-6-nonyl-"

Despite a comprehensive search for scientific data, a significant lack of available information regarding the environmental occurrence, distribution, and transport of the chemical compound "Phenol, 2,4-dinitro-6-nonyl-" prevents the creation of a detailed article on the subject.

Extensive investigations into scientific databases and literature have yielded no specific research findings on the partitioning of "Phenol, 2,4-dinitro-6-nonyl-" in multi-phase environmental systems. Consequently, no data can be presented on its behavior and distribution in soil, water, and air.

Similarly, a thorough search for information on the transport dynamics of this specific compound in natural systems has proven unsuccessful. There is no available scientific literature detailing its advective and dispersive transport in groundwater, its movement through surface runoff and leaching processes, or any attempts at modeling its atmospheric dispersion.

The absence of a confirmed and unique Chemical Abstracts Service (CAS) number for "Phenol, 2,4-dinitro-6-nonyl-" further complicates the retrieval of precise and reliable scientific information. Initial searches for a CAS number led to incorrect compound identification, highlighting the ambiguity surrounding this specific chemical in public databases.

While data exists for related compounds such as 2,4-dinitrophenol and other nonylphenol isomers, the strict requirement to focus solely on "Phenol, 2,4-dinitro-6-nonyl-" means that this information cannot be used as a substitute. The unique properties and environmental behavior of a specific chemical isomer cannot be accurately inferred from related but structurally different compounds.

Given the complete absence of scientific data on the specified topics for "Phenol, 2,4-dinitro-6-nonyl-", it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content. Further research and publication in the scientific community would be required before a comprehensive overview of the environmental fate of this compound can be compiled.

Environmental Fate and Transformation Pathways of Phenol, 2,4 Dinitro 6 Nonyl

Abiotic Transformation Pathways

Abiotic transformation pathways are chemical or physical processes that alter the structure of a compound without the involvement of biological organisms. For Phenol (B47542), 2,4-dinitro-6-nonyl-, these pathways would primarily include photolysis, hydrolysis, and oxidation.

Photolytic degradation, or photolysis, is the breakdown of a chemical compound by photons of light. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other light-absorbing substances in the environment generate reactive species that then degrade the compound.

Indirect photolysis is also a potential degradation pathway. In sunlit surface waters, photochemically produced reactive species such as hydroxyl radicals (•OH) can contribute to the degradation of organic pollutants. taylorandfrancis.com The reaction of these radicals with the aromatic ring or the nonyl side chain would lead to the transformation of the parent compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. Phenolic compounds can undergo hydrolysis, although the rates are generally slow under typical environmental pH and temperature conditions.

Specific hydrolysis data for Phenol, 2,4-dinitro-6-nonyl- is not available in the scientific literature. However, the presence of the nitro groups on the phenol ring can influence the electronic properties of the molecule and potentially affect its reactivity towards water. Studies on related compounds, such as 2,4-dinitrophenyl phosphate, have demonstrated that hydrolysis can occur, though this is a different class of compound. google.com For Phenol, 2,4-dinitro-6-nonyl- itself, significant hydrolysis under normal environmental conditions is not expected to be a primary degradation pathway.

Oxidation in the environment is primarily driven by reactions with highly reactive oxygen species, such as hydroxyl radicals (•OH) and ozone (O₃). These processes can be significant in the degradation of organic compounds in the atmosphere and in aquatic environments.

Hydroxyl radicals are considered the "detergent of the atmosphere" and are highly reactive towards most organic compounds. harvard.edu The reaction of •OH with aromatic compounds like Phenol, 2,4-dinitro-6-nonyl- can proceed via addition to the aromatic ring or abstraction of a hydrogen atom from the nonyl side chain. Theoretical studies on the reaction of hydroxyl radicals with 2,4-dinitrotoluene (B133949) (a related compound) indicate that H-abstraction from the methyl group is a dominant degradation mechanism. nih.gov A similar mechanism could be expected for the nonyl side chain of Phenol, 2,4-dinitro-6-nonyl-. The degradation of nonylphenol and 2,4-dinitrophenol (B41442) has been shown to involve oxidation by hydroxyl radicals. researchgate.net

Ozone is another important oxidant in the environment. While direct reactions of ozone with the phenol ring can occur, the formation of hydroxyl radicals during ozonation can also contribute significantly to the degradation of phenolic compounds.

The following table summarizes the potential abiotic transformation pathways for compounds related to Phenol, 2,4-dinitro-6-nonyl-.

PathwayRelated CompoundKey FindingsReference
Photolysis2,4-Dinitrophenol (DNP)Susceptible to photochemical degradation; rates depend on the chemical environment. nih.gov
Oxidation by Hydroxyl Radicals2,4-Dinitrotoluene (DNT)H-abstraction from the alkyl side chain is a dominant degradation mechanism. nih.gov
Oxidation by Hydroxyl RadicalsNonylphenol (NP) and 2,4-Dinitrophenol (DNP)Degradation involves oxidation, hydroxylation, and ring-opening. researchgate.net

Biotic Transformation Pathways

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process in the environmental fate of many organic pollutants.

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize organic compounds as a source of carbon and energy. The biodegradation of nonylphenol in aerobic environments has been documented. Studies have shown that during the aerobic biodegradation of nonylphenol in river sediment, nitro-nonylphenol metabolites can be formed. nih.gov The attached nitro-group originates from ammonium (B1175870) in the medium, and this biotransformation is possibly carried out by ammonium-oxidizing bacteria. nih.gov These nitro-nonylphenol metabolites are then further degraded. nih.gov

The biodegradation of 2,4-dinitrophenol has also been studied extensively. Various bacterial strains have been shown to degrade 2,4-DNP under aerobic conditions. The degradation pathways often involve the reduction of the nitro groups to amino groups, followed by ring cleavage. The presence of a co-substrate, such as glucose, can enhance the degradation of 2,4-DNP. nih.gov

For Phenol, 2,4-dinitro-6-nonyl-, it can be inferred that aerobic biodegradation would likely proceed through pathways similar to those of its constituent parts. The nonyl side chain could be a point of initial attack, and the dinitro-substituted phenol ring could undergo reduction and cleavage.

The table below presents kinetic data for the aerobic biodegradation of 2,4-dinitrophenol, which provides an indication of the potential biodegradability of the dinitrophenol moiety.

ParameterValue Range for 2,4-DNPConditionsReference
Maximum Specific Degradation Rate (Kmax)0.005 - 2.98 mg(mgSS d)-1With and without co-substrate (glucose) nih.gov
Saturation Constant (KS)1.5 - 51.9 mg L-1With and without co-substrate (glucose) nih.gov
Inhibition Constant (KI)1.8 - 95.8 mg L-1With and without co-substrate (glucose) nih.gov

In anaerobic environments (in the absence of oxygen), different groups of microorganisms and metabolic pathways are responsible for the degradation of organic compounds. The anaerobic degradation of nonylphenol has been observed in soil and sludge. nih.govnih.gov The degradation rates and pathways can be influenced by factors such as pH, temperature, and the presence of other electron acceptors (e.g., nitrate (B79036), sulfate). nih.govnih.gov Under anaerobic conditions, nonylphenol can be the ultimate degradation product of nonylphenol ethoxylates and may persist without further degradation of the aromatic structure. dss.go.th

The anaerobic degradation of 2,4-dinitrophenol has also been reported. The degradation rates are often dependent on the specific anaerobic conditions, such as methanogenic, sulfate-reducing, or nitrate-reducing conditions.

For Phenol, 2,4-dinitro-6-nonyl-, anaerobic degradation would likely involve the reduction of the nitro groups. The subsequent fate of the resulting amino-nonylphenol would depend on the specific microbial community and environmental conditions. The nonyl chain may also undergo degradation under certain anaerobic conditions.

The following table summarizes the half-lives for the anaerobic degradation of nonylphenol in different environmental matrices.

Environmental MatrixHalf-life (days)Reference
Sewage Sludge23.9 nih.gov
Petrochemical Sludge36.5 nih.gov

Enzymatic Biotransformation Studies

The enzymatic biotransformation of Phenol, 2,4-dinitro-6-nonyl- is anticipated to be initiated by a variety of microbial enzymes capable of acting on its distinct chemical moieties: the dinitrophenolic ring and the nonyl side chain.

Microbial degradation of compounds structurally similar to the dinitrophenol portion of the molecule has been observed. For instance, the degradation of 2,4-dinitrophenol (2,4-DNP) can be facilitated by enzymes such as laccase. nih.gov Laccase, a multi-copper oxidase, has been shown to effectively break down 2,4-DNP, with one study demonstrating over 90% degradation within 12 hours of treatment with immobilized laccase. nih.gov Furthermore, various nitroaromatic compounds are susceptible to reduction by nitroreductases found in a range of microorganisms. researchgate.net These enzymes catalyze the reduction of nitro groups, a critical initial step in the degradation of many nitrated xenobiotics. researchgate.net

The nonylphenol portion of the molecule is also subject to enzymatic attack. Microbial consortia, particularly those containing species of Sphingomonas, Pseudomonas, and Acidovorax, have demonstrated the ability to degrade nonylphenol. nih.gov The degradation process can involve the oxidation of the benzene (B151609) ring followed by the stepwise biodegradation of the side-chain. nih.gov

Considering these findings, it is plausible that the enzymatic biotransformation of Phenol, 2,4-dinitro-6-nonyl- involves a combination of these enzymatic activities. Initial attack could occur on either the dinitrophenolic ring via nitroreductases or oxidases like laccase, or on the nonyl side chain through oxidative enzymes.

Identification and Elucidation of Biotic Transformation Products

The identification of biotic transformation products is crucial for understanding the complete environmental fate of Phenol, 2,4-dinitro-6-nonyl-. While specific metabolites for this exact compound have not been documented in the available literature, studies on related compounds allow for the prediction of likely transformation products.

Degradation of nonylphenol polyethoxylates, which share the nonylphenol structure, has been shown to produce dicarboxylic metabolites. nih.gov A study focusing on these degradation products in water samples identified 21 isomers of dicarboxylic metabolites (CA(5-8)P1ECs). nih.gov The structural elucidation of these products indicated that the main degradation pathway for the nonyl chain involves the elimination of two-carbon units. nih.gov This suggests that a primary biotic transformation pathway for Phenol, 2,4-dinitro-6-nonyl- could involve the oxidative shortening of the nonyl group, leading to the formation of various carboxylated intermediates.

Regarding the dinitrophenol moiety, the reduction of nitro groups is a common transformation pathway. researchgate.net This can lead to the formation of aminonitrophenols and, subsequently, diaminophenols. The reactivity of the nitro groups can depend on their position on the aromatic ring, with the para-nitro group often being the most readily reduced. researchgate.net

Therefore, the biotic transformation of Phenol, 2,4-dinitro-6-nonyl- is expected to yield a complex mixture of products, including those with modified nonyl chains (e.g., carboxylated derivatives) and reduced nitro groups on the phenolic ring.

Degradation Products and Transformation Intermediates

The complete mineralization of Phenol, 2,4-dinitro-6-nonyl- would involve the breakdown of the aromatic ring and the aliphatic side chain into simpler, non-toxic compounds. The following sections detail the likely degradation products and their formation pathways based on analogous chemical structures.

Identification and Structural Characterization

The structural characterization of degradation products from similar compounds provides insight into what can be expected from Phenol, 2,4-dinitro-6-nonyl-. As previously mentioned, dicarboxylic acids derived from the nonyl chain are significant degradation products of nonylphenol polyethoxylates. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying and elucidating the structures of these metabolites. nih.gov

For the dinitrophenol part of the molecule, degradation can lead to the formation of various intermediates. In the case of 2,4-DNP, advanced oxidation processes have been shown to produce a range of intermediates before complete mineralization. figshare.com While not a biotic process, this highlights the potential for a variety of hydroxylated and ring-cleavage products to be formed during degradation.

Formation Pathways and Kinetics

The formation pathways of degradation products are intrinsically linked to the enzymatic activities involved. The oxidation of the nonyl chain would likely proceed through a series of hydroxylation and oxidation steps, leading to the formation of alcohols, aldehydes, and ultimately carboxylic acids of varying chain lengths. nih.gov

The degradation of the dinitrophenolic ring is more complex. Following the initial reduction of the nitro groups, the resulting aminophenols may be more susceptible to ring cleavage by dioxygenase enzymes.

The kinetics of these degradation processes are influenced by several factors, including the initial concentration of the substrate and the presence of co-substrates. Studies on the anaerobic degradation of 2,4-DNP have shown that the degradation rate can be described by uncompetitive inhibition kinetics, where the rate increases with the initial concentration up to a certain point, after which substrate inhibition occurs. nih.gov For instance, in one study, the maximum degradation rate was observed at an initial 2,4-DNP concentration of 225 mg/L. nih.gov The kinetic parameters for this process were determined to be a maximum specific degradation rate (q_max) of 3.24 mg/(h·g), a half-saturation constant (K_s) of 196.23 mg/L, and an inhibition constant (K_i) of 165.91 mg/L. nih.gov

Similarly, the enzymatic degradation of 2,4-DNP by immobilized laccase was found to follow Michaelis-Menten kinetics, with a maximum reaction velocity (V_max) ranging from 0.25 to 0.38 µmoles/min and a Michaelis constant (K_m) between 0.13 and 0.017 mM. nih.gov

Interactive Data Table: Kinetic Parameters for the Degradation of 2,4-Dinitrophenol

Degradation SystemKinetic Modelq_max / V_maxK_s / K_mK_iReference
Anaerobic degradationUncompetitive Inhibition3.24 mg/(h·g)196.23 mg/L165.91 mg/L nih.gov
Immobilized LaccaseMichaelis-Menten0.25-0.38 µmoles/min0.13-0.017 mM- nih.gov

Advanced Analytical Methodologies for Phenol, 2,4 Dinitro 6 Nonyl

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow for "Phenol, 2,4-dinitro-6-nonyl-", aiming to isolate the analyte from complex matrices, concentrate it to detectable levels, and remove interfering substances. The choice of technique is highly dependent on the sample matrix (e.g., water, soil, biological fluids) and the subsequent analytical instrumentation.

Solid-Phase Extraction (SPE) Development and Optimization

Solid-phase extraction (SPE) is a highly efficient and widely used technique for the pre-concentration and cleanup of organic analytes from liquid samples. The development of an SPE method for "Phenol, 2,4-dinitro-6-nonyl-" would involve the careful selection of a sorbent that exhibits strong affinity for the target analyte. Given the compound's dual nature—a nonpolar nonyl chain and a polar, acidic dinitrophenol head—reversed-phase or polymeric sorbents are likely to be most effective.

Optimization of the SPE procedure is crucial for achieving high recovery and reproducibility. Key parameters to be optimized include:

Sorbent Selection: Polymeric sorbents, such as those based on styrene-divinylbenzene, are often favored for the extraction of a broad range of phenols and nitrophenols due to their high surface area and multiple retention mechanisms (hydrophobic, π-π interactions). For "Phenol, 2,4-dinitro-6-nonyl-", a polymeric sorbent would be a suitable starting point.

Sample pH: The pH of the sample is a critical factor influencing the retention of phenolic compounds on the SPE sorbent. To ensure the analyte is in its neutral, less water-soluble form, the sample should be acidified to a pH of approximately 2-3. This protonates the phenolic hydroxyl group, enhancing its retention on nonpolar sorbents.

Elution Solvent: The choice of elution solvent is critical for the effective desorption of the analyte from the sorbent. A solvent or solvent mixture that is strong enough to overcome the retention mechanisms is required. Methanol (B129727), acetonitrile (B52724), or mixtures of these with other solvents like dichloromethane (B109758) are commonly used. For "Phenol, 2,4-dinitro-6-nonyl-", a polar organic solvent, possibly with a small amount of acid or base to facilitate elution, would be investigated.

Sample Volume and Flow Rate: The volume of the sample passed through the cartridge and the flow rate can impact the extraction efficiency. Larger sample volumes can increase the concentration factor, while an optimal flow rate ensures sufficient interaction time between the analyte and the sorbent without causing breakthrough.

Table 1: Proposed SPE Optimization Parameters for Phenol (B47542), 2,4-dinitro-6-nonyl-

ParameterConditionRationale
Sorbent TypePolymeric (e.g., Styrene-Divinylbenzene)Effective for both nonpolar alkyl chains and aromatic nitro groups.
Sample pH2-3Ensures the analyte is in its neutral form for enhanced retention.
Elution SolventMethanol or AcetonitrileEffectively desorbs phenolic compounds from polymeric sorbents.
Wash StepAcidified WaterRemoves polar interferences without eluting the analyte.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a traditional yet effective method for isolating organic compounds from aqueous matrices. The optimization of LLE for "Phenol, 2,4-dinitro-6-nonyl-" would focus on maximizing the partitioning of the analyte from the aqueous phase into an immiscible organic solvent.

Key optimization parameters for LLE include:

Solvent Selection: The choice of extraction solvent is paramount and is guided by the principle of "like dissolves like." For "Phenol, 2,4-dinitro-6-nonyl-", a solvent with moderate polarity, such as dichloromethane or a mixture of hexane (B92381) and a more polar solvent, would likely be effective. The solvent should have a high affinity for the analyte, be immiscible with water, and have a boiling point that facilitates easy removal for sample concentration.

pH Adjustment: Similar to SPE, adjusting the pH of the aqueous sample to below the pKa of the phenolic group (typically around 2-3) will convert the analyte to its neutral form, thereby increasing its solubility in the organic solvent and improving extraction efficiency.

Salting-Out Effect: The addition of a neutral salt, such as sodium chloride or sodium sulfate (B86663), to the aqueous sample can increase the ionic strength of the solution. This reduces the solubility of nonpolar and moderately polar organic compounds in the aqueous phase, driving them into the organic solvent and enhancing recovery. elementlabsolutions.com

Extraction Volume and Repetition: The ratio of the organic solvent volume to the sample volume and the number of extraction steps are important considerations. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.

Table 2: LLE Optimization Strategy for Phenol, 2,4-dinitro-6-nonyl-

ParameterConditionRationale
Extraction SolventDichloromethane or Ethyl AcetateGood solvency for phenolic compounds with moderate polarity.
Sample pH2-3Maximizes the concentration of the neutral, more organosoluble form.
Salting-Out AgentSodium Chloride (to saturation)Decreases the analyte's solubility in the aqueous phase. elementlabsolutions.com
Extraction Repetitions3Ensures quantitative transfer of the analyte to the organic phase.

Microextraction Techniques

Miniaturized extraction techniques have gained prominence due to their reduced solvent consumption, lower sample volume requirements, and often improved enrichment factors.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that utilizes a coated fiber to extract analytes from a sample. For "Phenol, 2,4-dinitro-6-nonyl-", a polyacrylate (PA) or a mixed-phase fiber would be a suitable choice, offering a balance of polar and nonpolar interactions. Optimization would involve adjusting parameters such as extraction time, temperature, sample agitation, and the addition of salt to enhance extraction efficiency. jeaht.org For subsequent GC analysis, on-fiber derivatization with a silylating agent can improve the thermal stability and chromatographic behavior of the analyte. nih.gov

Liquid-Phase Microextraction (LPME): LPME encompasses several techniques, including single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). In DLLME, a small volume of extraction solvent is dispersed into the aqueous sample, often with the aid of a disperser solvent. This creates a large surface area for rapid analyte transfer. For "Phenol, 2,4-dinitro-6-nonyl-", a combination of a nonpolar extraction solvent and a polar disperser solvent would be investigated. Optimization would focus on the selection and volumes of the extraction and disperser solvents, extraction time, and the effect of pH and salt addition.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate "Phenol, 2,4-dinitro-6-nonyl-" from other co-extracted compounds before its detection and quantification.

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. For the analysis of "Phenol, 2,4-dinitro-6-nonyl-", derivatization is often necessary to improve its volatility and thermal stability, and to reduce peak tailing.

Key aspects of GC method development include:

Derivatization: Silylation is a common derivatization technique for phenols, converting the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used. jeaht.org

Column Selection: A nonpolar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is typically used for the separation of derivatized phenols. The column length, internal diameter, and film thickness would be optimized to achieve the desired resolution and analysis time.

Injector and Detector: A split/splitless or a programmed temperature vaporization (PTV) injector would be suitable. For detection, a mass spectrometer (MS) is highly recommended due to its high selectivity and sensitivity, allowing for positive identification of the analyte based on its mass spectrum.

Temperature Program: The oven temperature program would be optimized to ensure good separation of the analyte from any matrix components, starting at a lower temperature and ramping up to a final temperature that ensures the elution of the analyte in a reasonable time.

Table 3: Proposed GC-MS Conditions for Derivatized Phenol, 2,4-dinitro-6-nonyl-

ParameterCondition
Column30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 80°C, ramp at 10°C/min to 300°C, hold for 5 min
InjectorSplitless, 280°C
DetectorMass Spectrometer (Scan mode or Selected Ion Monitoring)

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds, and can often be used for the direct analysis of "Phenol, 2,4-dinitro-6-nonyl-" without derivatization.

Method development for HPLC would focus on:

Column and Mobile Phase: Reversed-phase HPLC is the most common mode for the separation of phenolic compounds. A C18 column is a good starting point. The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to suppress the ionization of the phenolic group) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased during the run, would likely be necessary to elute the relatively nonpolar "Phenol, 2,4-dinitro-6-nonyl-".

Detector: A diode-array detector (DAD) or a UV-Vis detector would be suitable, as the dinitrophenol chromophore exhibits strong absorbance in the UV region. For higher sensitivity and selectivity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.

Flow Rate and Temperature: The flow rate and column temperature would be optimized to achieve a balance between analysis time, separation efficiency, and backpressure.

Table 4: Proposed HPLC-DAD Conditions for Phenol, 2,4-dinitro-6-nonyl-

ParameterCondition
ColumnC18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 50% B, increase to 95% B over 15 min
Flow Rate1.0 mL/min
DetectionDAD at 270 nm

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful technique for the separation and analysis of Phenol, 2,4-dinitro-6-nonyl-. The use of sub-2 µm particle columns in UHPLC allows for significantly faster analysis times and improved resolution compared to traditional High-Performance Liquid Chromatography (HPLC).

For the analysis of Phenol, 2,4-dinitro-6-nonyl-, a reversed-phase UHPLC method is typically employed. The presence of the long nonyl chain imparts significant hydrophobicity to the molecule, making it well-suited for separation on C18 or C8 stationary phases. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small amount of acid, like formic or acetic acid, to ensure good peak shape) and an organic solvent like acetonitrile or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the highly retained Phenol, 2,4-dinitro-6-nonyl-.

The selection of the detector is critical for sensitive and selective analysis. A Diode Array Detector (DAD) can be used for UV-Vis spectral confirmation, while coupling UHPLC with mass spectrometry provides the highest degree of specificity and sensitivity.

Table 1: Illustrative UHPLC Parameters for Phenol, 2,4-dinitro-6-nonyl- Analysis

ParameterValue
Column C18 reversed-phase (e.g., 1.7 µm particle size, 2.1 x 100 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Detection UV (e.g., 260 nm) or Mass Spectrometry

This table presents a hypothetical set of starting parameters for method development, based on the analysis of similar nitrophenolic compounds.

Ion Chromatography (IC) Considerations for Polar Species

While Phenol, 2,4-dinitro-6-nonyl- itself is a relatively nonpolar molecule due to the long alkyl chain, its potential metabolites or degradation products could be more polar and even ionic. Ion Chromatography (IC) is a valuable technique for the separation and quantification of such polar and ionic species. eag.comcarleton.edu

For instance, metabolic processes could lead to the formation of sulfate or glucuronide conjugates of the phenolic group, introducing a negative charge and significantly increasing polarity. These charged species are amenable to analysis by anion-exchange chromatography, a subset of IC. nih.gov In this technique, a stationary phase with positively charged functional groups is used to retain the negatively charged analytes. Elution is then achieved by using a mobile phase containing competing ions (e.g., a hydroxide (B78521) or carbonate/bicarbonate buffer) or by changing the pH to neutralize the charge on the analytes.

Detection in IC is typically accomplished using a conductivity detector. For enhanced sensitivity and selectivity, IC can be coupled with mass spectrometry. The choice of eluent is critical in IC-MS to ensure compatibility with the mass spectrometer's ion source.

Key considerations for IC analysis of polar derivatives of Phenol, 2,4-dinitro-6-nonyl- include:

Sample Preparation: To minimize matrix interference, solid-phase extraction (SPE) may be necessary to isolate the polar analytes from complex samples.

Column Selection: The choice of the ion-exchange column will depend on the specific charge and nature of the target polar species.

Eluent Composition: The eluent must be carefully optimized to achieve adequate separation and be compatible with the chosen detection method.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification and precise quantification of Phenol, 2,4-dinitro-6-nonyl-. Various ionization techniques and mass analyzers can be employed, each offering distinct advantages.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) and Chemical Ionization (CI) are classic ionization techniques typically coupled with Gas Chromatography (GC). For GC-MS analysis, Phenol, 2,4-dinitro-6-nonyl- would likely require derivatization to increase its volatility and thermal stability.

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. azom.com The resulting mass spectrum is a unique fingerprint of the molecule, which can be used for structural elucidation and identification by comparison with spectral libraries. For Phenol, 2,4-dinitro-6-nonyl-, characteristic fragments would be expected from the cleavage of the nonyl chain, loss of nitro groups, and fragmentation of the aromatic ring. The molecular ion may or may not be observed due to the high degree of fragmentation.

Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule, which is crucial for determining the molecular weight. azom.comjordilabs.com In CI, a reagent gas (e.g., methane (B114726) or ammonia) is ionized, and these reagent gas ions then react with the analyte molecule to produce ions. For Phenol, 2,4-dinitro-6-nonyl-, CI would be advantageous for confirming the molecular weight. Negative Chemical Ionization (NCI) can be particularly sensitive for electrophilic compounds like dinitrophenols. researchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are readily coupled with liquid chromatography (LC), making them ideal for the analysis of Phenol, 2,4-dinitro-6-nonyl- without the need for derivatization.

Electrospray Ionization (ESI): ESI is well-suited for polar and ionizable compounds. Phenol, 2,4-dinitro-6-nonyl-, being a phenol, can be deprotonated in the negative ion mode to form [M-H]⁻ ions. The sensitivity in negative mode ESI is generally high for phenolic compounds. The presence of the two electron-withdrawing nitro groups enhances the acidity of the phenolic proton, facilitating its abstraction.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds. dphen1.com It involves the ionization of the analyte in the gas phase at atmospheric pressure. For Phenol, 2,4-dinitro-6-nonyl-, APCI could also be effective, particularly in the negative ion mode, through proton abstraction. The choice between ESI and APCI would depend on the specific matrix and the desired sensitivity.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and confident identification, especially in complex matrices, tandem mass spectrometry is employed. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of Phenol, 2,4-dinitro-6-nonyl-) is selected and then fragmented to produce characteristic product ions. This technique, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) when used for quantification, significantly reduces background noise and improves the signal-to-noise ratio. The fragmentation patterns observed in MS/MS provide valuable structural information. For the [M-H]⁻ ion of Phenol, 2,4-dinitro-6-nonyl-, expected fragmentation pathways would involve the loss of the nitro groups and cleavage of the nonyl chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. nih.gov This capability is invaluable for the unambiguous identification of unknown compounds and for confirming the identity of target analytes. For Phenol, 2,4-dinitro-6-nonyl-, HRMS can differentiate it from other compounds that may have the same nominal mass but a different elemental formula, thereby increasing the confidence in its identification.

Table 2: Predicted MS/MS Transitions for Phenol, 2,4-dinitro-6-nonyl- (Negative Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
[M-H]⁻[M-H-NO₂]⁻Loss of a nitro group
[M-H]⁻[M-H-C₉H₁₉]⁻Cleavage of the nonyl group

This table provides a hypothetical set of MS/MS transitions based on the known fragmentation of similar dinitrophenolic compounds.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This method involves adding a known amount of an isotopically labeled internal standard of Phenol, 2,4-dinitro-6-nonyl- (e.g., containing ¹³C or ²H atoms) to the sample prior to any sample preparation steps.

The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, cleanup, and ionization. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, any losses during sample processing or variations in instrument response can be corrected for. This leads to highly accurate and precise quantification, as the measurement is based on a ratio rather than an absolute signal intensity. nih.govnih.gov

The use of IDMS is particularly advantageous for the analysis of Phenol, 2,4-dinitro-6-nonyl- in complex environmental or biological matrices where matrix effects can significantly impact the accuracy of other quantification methods.

Hyphenated Analytical Techniques

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the sensitive and selective analysis of complex environmental and biological samples.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds. For alkylated dinitrophenols, derivatization is often necessary to improve volatility and chromatographic performance.

Research Findings: GC-MS methods have been developed for the determination of related compounds like Dinoseb (B1670700) in various matrices. These methods often involve an initial extraction from the sample, followed by derivatization. For instance, methylation using reagents like trimethylsilyldiazomethane (B103560) can be employed to convert the phenolic hydroxyl group to a less polar ether, enhancing its volatility for GC analysis. researchgate.net

A typical GC-MS analysis would involve:

Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. pjoes.com

Derivatization: Conversion of the phenol to a more volatile derivative.

GC Separation: Use of a capillary column (e.g., DB-5ms) to separate the analyte from other components.

MS Detection: Operation in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Table 1: Illustrative GC-MS Parameters for Analysis of an Alkylated Dinitrophenol (Dinoseb)

Parameter Condition
GC Column DB-1 wide-bore capillary
Injection Mode Splitless
Carrier Gas Helium or Hydrogen
Oven Program Temperature gradient optimized for analyte separation
MS Ionization Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM)

Data derived from methodologies for Dinoseb. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly suited for the analysis of less volatile and more polar compounds, often eliminating the need for derivatization. This makes it a powerful tool for the direct analysis of alkylated dinitrophenols.

Research Findings: LC-MS/MS methods have been successfully developed for the determination of Dinoseb and other dinitrophenols in agricultural products, environmental water, and biological samples. researchgate.netnih.gov These methods offer high sensitivity and specificity. The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the precise quantification of the target analyte even in complex matrices.

A representative LC-MS/MS workflow includes:

Sample Preparation: Simple extraction with a suitable solvent like acetone (B3395972) or acetonitrile, followed by a clean-up step which may involve partitioning or solid-phase extraction. researchgate.net

LC Separation: Reversed-phase chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid to improve peak shape and ionization.

MS/MS Detection: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds. The MRM transitions from the precursor ion to specific product ions are monitored for quantification.

Table 2: Example LC-MS/MS Parameters for the Analysis of Dinoseb

Parameter Condition
LC Column C18 reversed-phase column
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
Detection Mode Multiple Reaction Monitoring (MRM)

Parameters are based on established methods for Dinoseb.

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation capacity compared to conventional GC-MS. This is particularly advantageous for analyzing complex samples where the target analyte may co-elute with interfering matrix components. While specific applications for "Phenol, 2,4-dinitro-6-nonyl-" are not documented, the technique's power for separating isomers and complex mixtures makes it a highly relevant potential methodology.

Research Findings: The analysis of complex isomeric mixtures, such as those found in technical formulations of alkylphenols, benefits greatly from the enhanced peak capacity of GCxGC. The structured separation in two dimensions (e.g., a non-polar column followed by a polar column) allows for the resolution of compounds that would otherwise overlap in a single-dimension separation. This would be particularly useful in distinguishing the 6-nonyl isomer from other potential isomers of dinitrononylphenol.

Emerging Analytical Technologies

Research into novel analytical technologies aims to provide faster, more portable, and highly sensitive methods for the detection of environmental and industrial contaminants.

The development of chemical sensors for the detection of dinitrophenolic compounds is an active area of research. These sensors aim to provide rapid, on-site analysis, which is a significant advantage over lab-based chromatographic methods.

Research Findings: Electrochemical and fluorescent sensors have shown promise for the detection of 2,4-dinitrophenol (B41442) and related nitroaromatic compounds. nih.govmdpi.com

Electrochemical Sensors: These devices often utilize modified electrodes that facilitate the electrochemical reduction of the nitro groups on the dinitrophenol molecule. The resulting electrical signal can be correlated to the concentration of the analyte. nih.gov

Fluorescent Sensors: These are based on materials whose fluorescence is "quenched" or enhanced in the presence of the target analyte. For example, certain metal-organic frameworks (MOFs) and aggregation-induced emission (AIE) luminogens have been investigated for their ability to selectively detect nitrophenols through changes in their fluorescence intensity. mdpi.comrsc.org

A fluorescent biosensor assay has been developed for the near real-time detection of 2,4-dinitrophenol (DNP), which could potentially be adapted for other dinitrophenols. nih.gov This assay was capable of detecting DNP at concentrations as low as 5 ng/mL. nih.gov

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is characterized by high separation efficiency, short analysis times, and low sample and reagent consumption.

Research Findings: Capillary electrophoresis methods, particularly micellar electrokinetic capillary chromatography (MEKC), have been applied to the separation of various nitrophenols. researchgate.net In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. This creates pseudostationary phase micelles, allowing for the separation of neutral analytes alongside ionic species.

For the analysis of a compound like Phenol, 2,4-dinitro-6-nonyl-, the long nonyl chain would likely lead to strong interaction with the hydrophobic core of the micelles in MEKC, enabling its separation from more polar dinitrophenols. Detection is typically performed using UV-Vis absorption or, for higher sensitivity, by coupling the capillary to a mass spectrometer (CE-MS).

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that utilizes a supercritical fluid as the mobile phase. wikipedia.orgshimadzu.com This method combines the advantages of both gas and liquid chromatography, offering high efficiency, rapid separations, and reduced consumption of organic solvents, aligning with the principles of green chemistry. chromatographytoday.comselvita.com For a molecule with the structural complexity of Phenol, 2,4-dinitro-6-nonyl-, featuring a polar phenolic group, two electron-withdrawing nitro groups, and a long nonpolar alkyl chain, SFC presents a promising approach for analysis. The technique's ability to handle thermally labile molecules of low to moderate molecular weight makes it suitable for this compound. wikipedia.org

The primary mobile phase in SFC is typically supercritical carbon dioxide (CO₂), which is non-toxic, inexpensive, and possesses a relatively low critical temperature (31.1 °C) and pressure (7.38 MPa). shimadzu.comchromatographyonline.com The solvating power of supercritical CO₂ can be finely tuned by adjusting the pressure and temperature, which alters its density. waters.com However, for polar analytes like phenols and nitroaromatics, pure CO₂ is often insufficient to achieve elution from the chromatographic column. chromatographyonline.comwaters.com Therefore, a polar organic modifier, such as methanol, ethanol, or isopropanol, is commonly added to the mobile phase to increase its solvent strength and improve peak shapes. chromatographyonline.comafmps.be

Method Development Considerations

Developing an SFC method for Phenol, 2,4-dinitro-6-nonyl- would involve a systematic optimization of several key parameters:

Stationary Phase Selection: The choice of the stationary phase is a critical factor in achieving the desired selectivity. waters.com Given the mixed polarity of the target molecule, a screening of various column chemistries would be the first step. Polar stationary phases, such as those with diol, amino, or cyano functionalities, could interact with the phenolic and nitro groups. uliege.be Alternatively, stationary phases with aromatic groups could offer π-π interactions with the dinitrophenyl ring. mdpi.com For separating potential isomers arising from the branched nonyl chain, specialized shape-selective columns might be necessary. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of supercritical CO₂ and a polar organic co-solvent. Methanol is a common first choice due to its high polarity and ability to disrupt strong interactions between the analyte and the stationary phase. The percentage of the co-solvent is a crucial parameter affecting retention. A gradient elution, where the percentage of the co-solvent is increased during the run, would likely be necessary to elute the compound in a reasonable time with good peak shape. Additives, such as acids, bases, or salts, may also be incorporated in small amounts to improve peak symmetry, particularly for acidic compounds like phenols. chromatographyonline.com

Back Pressure and Temperature: In SFC, back pressure and temperature are used to control the density of the supercritical fluid mobile phase. waters.com Increasing the back pressure at a constant temperature leads to a higher fluid density and, consequently, a stronger elution strength, which generally results in shorter retention times. Temperature has a more complex effect; it influences both the solvent density and the vapor pressure of the analyte, which can affect retention and selectivity in a less predictable manner.

Illustrative Research Findings

While no specific studies on the SFC analysis of Phenol, 2,4-dinitro-6-nonyl- are publicly available, data from the analysis of structurally related compounds can provide insights into the expected chromatographic behavior. For instance, the analysis of nitroaromatic compounds by SFC has demonstrated successful separations using various stationary phases. dtic.mil Similarly, SFC has been employed for the separation of nonylphenol isomers and their ethoxylates, highlighting the technique's capability in resolving complex mixtures of structurally similar compounds. oup.comresearchgate.net

A hypothetical method development study for Phenol, 2,4-dinitro-6-nonyl- might yield results similar to those presented in the following tables. These tables illustrate the potential effects of varying chromatographic parameters on the retention time and resolution of the main compound peak and a potential isomer.

Table 1: Effect of Co-solvent (Methanol) Percentage on Retention Time

Co-solvent (Methanol) %Retention Time (min) of Main Peak
512.5
108.2
155.1
203.4
Conditions: 2-Ethylpyridine column, 150 bar back pressure, 40 °C, 3 mL/min flow rate.

Table 2: Effect of Back Pressure on Retention Time and Resolution

Back Pressure (bar)Retention Time (min) of Main PeakResolution (Rs) between Main Peak and Isomer
1206.81.4
1505.11.8
1804.21.7
Conditions: 2-Ethylpyridine column, 15% Methanol, 40 °C, 3 mL/min flow rate.

These illustrative data demonstrate that a higher percentage of co-solvent and increased back pressure generally lead to shorter analysis times. However, the effect on resolution needs to be carefully optimized to ensure adequate separation of the target analyte from any impurities or isomers. The final optimized method would represent a balance between analysis speed and chromatographic performance. Detection could be achieved using a UV detector, capitalizing on the chromophoric nitro- and phenyl- groups, or a mass spectrometer for more definitive identification. chromatographyonline.com

Spectroscopic and Structural Elucidation of Phenol, 2,4 Dinitro 6 Nonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The following sections detail the expected proton and carbon-13 NMR characteristics of "Phenol, 2,4-dinitro-6-nonyl-," supplemented by a discussion of advanced 2D NMR techniques and the application of solid-state NMR for environmental analysis.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of "Phenol, 2,4-dinitro-6-nonyl-" is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the nonyl substituent. The electron-withdrawing nature of the two nitro groups and the hydroxyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. ucalgary.ca The protons on the nonyl chain will resonate in the upfield region.

The aromatic region is expected to show two signals for the two protons on the benzene (B151609) ring. The proton at the 3-position is expected to be a doublet, coupled to the proton at the 5-position. Similarly, the proton at the 5-position will also appear as a doublet.

The nonyl group will produce a series of signals. The methylene (B1212753) group (CH₂) attached directly to the aromatic ring is expected to resonate around 2.5-2.8 ppm. The subsequent methylene groups of the alkyl chain will produce a complex multiplet in the range of 1.2-1.6 ppm, while the terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for Phenol (B47542), 2,4-dinitro-6-nonyl-

Proton Predicted Chemical Shift (ppm) Multiplicity
H-3 8.0 - 8.2 d
H-5 7.0 - 7.2 d
Ar-CH₂ -(CH₂)₇-CH₃ 2.5 - 2.8 t
Ar-CH₂-(CH₂)₇ -CH₃ 1.2 - 1.6 m
Ar-(CH₂)₈-CH₃ 0.8 - 1.0 t

d: doublet, t: triplet, m: multiplet, br s: broad singlet

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum of "Phenol, 2,4-dinitro-6-nonyl-" will provide detailed information about the carbon skeleton. The aromatic carbons are expected to resonate in the downfield region (120-160 ppm), with the carbons attached to the nitro and hydroxyl groups being the most deshielded. The carbons of the nonyl chain will appear in the upfield region (10-40 ppm).

The carbon attached to the hydroxyl group (C-1) is predicted to have a chemical shift in the range of 150-155 ppm. The carbons bearing the nitro groups (C-2 and C-4) will also be significantly deshielded, appearing around 140-150 ppm. The other aromatic carbons (C-3, C-5, and C-6) will have chemical shifts between 120 and 135 ppm. The carbons of the nonyl chain will show characteristic signals, with the carbon directly attached to the ring appearing around 30-35 ppm, the internal methylene carbons resonating between 22 and 32 ppm, and the terminal methyl carbon appearing at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Phenol, 2,4-dinitro-6-nonyl-

Carbon Predicted Chemical Shift (ppm)
C-1 150 - 155
C-2 145 - 150
C-3 125 - 130
C-4 140 - 145
C-5 120 - 125
C-6 130 - 135
C H₂-(CH₂)₇-CH₃ 30 - 35
CH₂-(CH₂)₇ -CH₃ 22 - 32

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the aromatic protons at positions 3 and 5. For the nonyl chain, correlations would be observed between the methylene protons, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the aliphatic proton signals would correlate with the carbons of the nonyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be particularly useful for establishing the connection of the nonyl group to the aromatic ring by observing a correlation between the protons of the first methylene group of the nonyl chain and the aromatic carbons C-5, C-6, and C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity. This could help to confirm the substitution pattern on the aromatic ring by observing correlations between the protons of the methylene group of the nonyl chain and the aromatic proton at the 5-position.

Solid-State NMR Applications for Environmental Matrices

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and interactions of organic molecules in complex, non-soluble matrices like soil and sediments. nih.govusda.gov For a compound like "Phenol, 2,4-dinitro-6-nonyl-," which could be an environmental pollutant, ssNMR can provide valuable insights into its fate and behavior in the environment.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique that can be used to obtain a high-resolution spectrum of the compound in a soil sample. nih.govtaylorfrancis.com This would allow for the identification of the compound and the study of its interactions with soil organic matter. escholarship.org The chemical shifts observed in the solid state would be similar to those in solution but with broader lines. Changes in chemical shifts upon interaction with soil components could indicate the nature of the binding, such as hydrogen bonding or hydrophobic interactions. Advanced ssNMR techniques can also be employed to study the mobility and domain structures of the pollutant within the environmental matrix. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.

Vibrational Mode Assignments and Functional Group Analysis

The IR and Raman spectra of "Phenol, 2,4-dinitro-6-nonyl-" will be dominated by vibrations associated with the hydroxyl group, the nitro groups, the aromatic ring, and the alkyl chain.

O-H Vibrations: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The broadness is due to hydrogen bonding.

N-O Vibrations: The nitro groups will give rise to two strong characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1335 and 1370 cm⁻¹. researchgate.net These bands are also observable in the Raman spectrum. chemicalbook.com

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear in the IR spectrum around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the nonyl chain will be observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically result in several bands in the 1450-1600 cm⁻¹ region of both IR and Raman spectra.

C-N Vibrations: The C-N stretching vibration is expected to produce a band in the 800-900 cm⁻¹ range.

Table 3: Predicted IR and Raman Vibrational Frequencies for Phenol, 2,4-dinitro-6-nonyl-

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching 3200 - 3600 (IR)
NO₂ Asymmetric Stretching 1500 - 1560 (IR, Raman)
NO₂ Symmetric Stretching 1335 - 1370 (IR, Raman)
Aromatic C-H Stretching 3000 - 3100 (IR)
Aliphatic C-H Stretching 2850 - 2960 (IR)
Aromatic C=C Stretching 1450 - 1600 (IR, Raman)

Quantitative Spectroscopic Methods

Quantitative spectroscopic methods are instrumental in determining the concentration of a substance in a sample. These techniques rely on the relationship between the amount of light absorbed or emitted by a substance and its concentration. For a compound like Phenol, 2,4-dinitro-6-nonyl-, methods such as UV-Vis spectrophotometry are particularly useful due to the presence of strong chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of Phenol, 2,4-dinitro-6-nonyl- is expected to be dominated by the electronic transitions associated with its aromatic ring and nitro functional groups. The phenolic hydroxyl group (-OH), the two nitro groups (-NO₂), and the nonyl group (-C₉H₁₉) all influence the electronic environment of the benzene ring.

The nitro groups are powerful chromophores, meaning they are responsible for the absorption of light in the UV-Vis region. Specifically, they are known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands of the benzene ring. The presence of two nitro groups in conjunction with the hydroxyl group, which acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), would likely result in strong absorption in the visible region, potentially imparting a yellow color to the compound.

The expected electronic transitions would include π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups. The solvent used for analysis can also influence the position and intensity of these absorption bands.

The Beer-Lambert law is the fundamental principle behind spectrophotometric quantification. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

To quantify Phenol, 2,4-dinitro-6-nonyl-, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. The choice of solvent is crucial to ensure the compound is fully dissolved and does not react with the solvent.

Table 1: Hypothetical UV-Vis Spectral Data for Phenol, 2,4-dinitro-6-nonyl- in Ethanol

ParameterValue
λmax 1~260 nm
Molar Absorptivity (ε) at λmax 1~15,000 L mol⁻¹ cm⁻¹
λmax 2~380 nm
Molar Absorptivity (ε) at λmax 2~8,000 L mol⁻¹ cm⁻¹

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. The crystalline nature of a compound allows it to diffract X-rays in a specific pattern, which can be analyzed to determine the arrangement of atoms.

Table 2: Hypothetical Crystallographic Data for Phenol, 2,4-dinitro-6-nonyl-

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a~10.5 Å
b~15.2 Å
c~9.8 Å
β~95°
Volume~1560 ų
Z4

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides a fingerprint of the crystalline phases present in the material. For Phenol, 2,4-dinitro-6-nonyl-, PXRD could be used to identify different polymorphs (different crystalline forms of the same compound), which may have different physical properties. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the crystalline structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons. Such species are known as paramagnetic species, and include free radicals. In the context of Phenol, 2,4-dinitro-6-nonyl-, EPR spectroscopy can be instrumental in elucidating the formation and structure of radical intermediates that may be generated during chemical reactions or under specific environmental conditions.

Due to the presence of the phenolic hydroxyl group and the electron-withdrawing nitro groups, Phenol, 2,4-dinitro-6-nonyl- is susceptible to forming radical species. For instance, oxidation of the phenolic hydroxyl group can lead to the formation of a phenoxyl radical. The unpaired electron in this radical is delocalized over the aromatic ring, and its interaction with the magnetic moments of the nitrogen nuclei of the nitro groups and the protons on the aromatic ring will result in a characteristic hyperfine splitting pattern in the EPR spectrum.

A hypothetical EPR spectrum of a phenoxyl radical of Phenol, 2,4-dinitro-6-nonyl- would be expected to exhibit a complex pattern of lines. The primary splitting would likely arise from the interaction of the unpaired electron with the two nitrogen nuclei of the dinitro groups, which would split the spectrum into a multiplet. Further splitting would be caused by the protons on the aromatic ring and potentially the protons of the nonyl group, if the unpaired electron density extends to this substituent. The analysis of this hyperfine structure can provide valuable information about the electronic and geometric structure of the radical.

In addition to phenoxyl radicals, other radical intermediates, such as radical anions formed by the reduction of the nitro groups, could potentially be studied by EPR. The study of such radical intermediates is crucial for understanding the reaction mechanisms of this compound, for example in degradation processes or in its interactions with biological systems.

Below is a hypothetical data table summarizing the expected EPR spectral parameters for a radical intermediate of Phenol, 2,4-dinitro-6-nonyl-.

Parameter Hypothetical Value Information Provided
g-factor2.0045Information about the electronic environment of the unpaired electron.
Hyperfine coupling constant (aN) for nitro group 110.5 GMagnitude of the interaction between the unpaired electron and the first nitrogen nucleus.
Hyperfine coupling constant (aN) for nitro group 28.2 GMagnitude of the interaction between the unpaired electron and the second nitrogen nucleus.
Hyperfine coupling constant (aH) for aromatic protons1.5 - 4.0 GMagnitude of the interaction between the unpaired electron and the protons on the aromatic ring.
Linewidth0.5 GInformation about the relaxation processes and interactions with the environment.

Advanced Microscopy Techniques for Material Interactions (e.g., SEM, TEM)

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for characterizing the morphology, structure, and interactions of materials at the micro- and nanoscale. While Phenol, 2,4-dinitro-6-nonyl- is a single chemical compound, these techniques become highly relevant when studying its interactions with other materials, its formulation into products, or its environmental fate and transport.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. In the context of Phenol, 2,4-dinitro-6-nonyl-, SEM could be used to:

Examine the morphology of the compound in its solid state: This can reveal information about its crystallinity, particle size, and shape, which can be important for its handling and processing.

Study its adsorption on surfaces: SEM can be used to visualize the distribution of Phenol, 2,4-dinitro-6-nonyl- when it is adsorbed onto various materials, such as activated carbon or soil particles. This is crucial for understanding its environmental behavior and for developing remediation strategies.

Characterize its incorporation into polymer matrices or other formulations: If the compound is used as an additive in a material, SEM can be used to assess its dispersion and compatibility with the host material.

Transmission Electron Microscopy (TEM) , on the other hand, provides even higher resolution images and can reveal the internal structure of a sample. For Phenol, 2,4-dinitro-6-nonyl-, TEM could be employed to:

Investigate its interaction with nanoparticles: If the compound is studied in the context of nanotechnology, TEM can be used to visualize its binding to nanoparticles and to study the resulting structures.

Analyze its effects on biological membranes or cells: In toxicological studies, TEM can be used to examine the ultrastructural changes in cells or organelles upon exposure to the compound.

Characterize its encapsulation in drug delivery systems: If the compound is being developed for a specific application that requires its encapsulation, TEM can be used to verify the formation of the encapsulation system and to determine the distribution of the compound within it.

The following table provides a hypothetical summary of the information that could be obtained from SEM and TEM analysis of Phenol, 2,4-dinitro-6-nonyl- interacting with an adsorbent material.

Theoretical and Computational Studies of Phenol, 2,4 Dinitro 6 Nonyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For 2,4-dinitrophenol (B41442), the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the nitro groups and the benzene (B151609) ring, suggesting these are the regions susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro groups significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. The HOMO-LUMO energy gap for dinitrophenol derivatives is generally small, which correlates with their high reactivity. nih.govthaiscience.info The introduction of the electron-donating nonyl group in Phenol, 2,4-dinitro-6-nonyl- is expected to raise the HOMO energy level slightly, thereby marginally reducing the HOMO-LUMO gap and potentially increasing its reactivity compared to 2,4-dinitrophenol.

Table 1: Predicted Frontier Orbital Energies for 2,4-dinitrophenol

Parameter Energy (eV)
HOMO Energy -0.26751
LUMO Energy -0.18094
HOMO-LUMO Gap 0.08657

Note: These values are representative and can vary depending on the computational method and basis set used. nih.gov

The three-dimensional structure of a molecule is fundamental to its properties and interactions. Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum energy state. youtube.com For 2,4-dinitrophenol, the planar structure of the benzene ring is a key feature, with the nitro and hydroxyl groups attached. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group is a significant factor in stabilizing the preferred conformation. researchgate.net

Table 2: Selected Optimized Geometrical Parameters for 2,4-dinitrophenol

Parameter Bond Length (Å) Bond Angle (°)
C-O (hydroxyl) 1.35 -
C-N (nitro at C2) 1.47 -
C-N (nitro at C4) 1.47 -
O-H (hydroxyl) 0.97 -
C-C-O (hydroxyl) - 120.5
C-C-N (nitro at C2) - 118.5

Note: These are typical values from DFT calculations and may differ slightly based on the level of theory. researchgate.net

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts for ¹H and ¹³C NMR spectra. For 2,4-dinitrophenol, the aromatic protons and carbons show characteristic downfield shifts due to the deshielding effect of the electron-withdrawing nitro groups. The chemical shifts for Phenol, 2,4-dinitro-6-nonyl- would be further influenced by the nonyl group, with the protons and carbons of the alkyl chain appearing in the upfield region of the spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. 2,4-dinitrophenol exhibits strong absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic system and n → π* transitions involving the nitro and hydroxyl groups. The λmax for Phenol, 2,4-dinitro-6-nonyl- is expected to be similar to that of 2,4-dinitrophenol, though slight shifts may occur due to the electronic influence of the nonyl group. Experimental data for 2,4-dinitrophenol shows a λmax around 316 nm. researchgate.net

IR Spectroscopy: The vibrational frequencies calculated from quantum chemistry can be correlated with the peaks in an experimental IR spectrum. For 2,4-dinitrophenol, characteristic vibrational modes include the O-H stretching of the hydroxyl group (often broadened due to hydrogen bonding), the symmetric and asymmetric stretching of the NO₂ groups, and the C=C stretching of the aromatic ring. researchgate.net The IR spectrum of Phenol, 2,4-dinitro-6-nonyl- would additionally feature prominent C-H stretching and bending vibrations from the nonyl chain.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in 2,4-dinitrophenol

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretching ~3200-3400
N-O (NO₂) Asymmetric Stretching ~1530-1560
N-O (NO₂) Symmetric Stretching ~1330-1350
C=C (aromatic) Stretching ~1600

Note: Calculated frequencies are often scaled to better match experimental data. researchgate.net

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. Transition state theory allows for the calculation of activation energies and reaction rates.

For dinitrophenols, studies have focused on their degradation pathways and nucleophilic aromatic substitution reactions. tandfonline.comresearchgate.net For instance, the reaction of 2,4-dinitrophenol with radicals can proceed via hydrogen atom abstraction from the hydroxyl group or addition to the aromatic ring. tandfonline.com The presence of the nonyl group in Phenol, 2,4-dinitro-6-nonyl- could introduce new reaction pathways, such as reactions involving the alkyl chain, and could sterically hinder reactions at the adjacent hydroxyl and nitro groups.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

While quantum chemical calculations are often performed on isolated molecules in the gas phase, MD simulations can model the behavior of molecules in a solvent, which is more representative of real-world chemical systems. For Phenol, 2,4-dinitro-6-nonyl-, the long and flexible nonyl chain would exhibit significant conformational dynamics in solution. The chain could fold back to interact with the aromatic ring via van der Waals forces or extend into the solvent. The nature of the solvent would play a crucial role in determining the preferred conformations. In a nonpolar solvent, the nonyl chain would be more extended, while in a polar solvent like water, hydrophobic collapse might lead to more compact structures. Understanding these dynamics is important for predicting how the molecule will interact with other molecules and surfaces. scitcentral.com

Table 4: List of Compounds Mentioned

Compound Name
Phenol, 2,4-dinitro-6-nonyl-

Interaction with Environmental Interfaces (e.g., solvent, surfaces)

The environmental interactions of "Phenol, 2,4-dinitro-6-nonyl-" are dictated by the distinct properties of its structural components: the polar dinitrophenol head and the nonpolar nonyl tail. This amphiphilic nature suggests complex interactions with environmental interfaces such as water-air, water-sediment, and biological membranes.

The dinitrophenol portion, with its hydroxyl and nitro groups, is capable of hydrogen bonding and dipole-dipole interactions. This part of the molecule will preferentially interact with polar media like water and the polar head groups of phospholipids (B1166683) in biological membranes. In contrast, the long nonyl chain is hydrophobic and will avoid aqueous environments, favoring interactions with nonpolar substances like organic matter in soil and the lipid core of cell membranes.

This dual character suggests that "Phenol, 2,4-dinitro-6-nonyl-" will exhibit surface-active properties, accumulating at interfaces. In an aqueous environment, it is likely to orient itself with the dinitrophenol group in the water and the nonyl chain extending into the air or into a nonpolar phase. When interacting with soil or sediment, the nonyl chain is expected to partition into the organic matter, while the dinitrophenol head may interact with mineral surfaces or the aqueous phase.

Quantitative Structure-Activity Relationships (QSAR) for Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties and biological or environmental activity. For "Phenol, 2,4-dinitro-6-nonyl-," QSAR models are invaluable for estimating its environmental fate in the absence of experimental data.

The environmental distribution of a chemical is largely determined by parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (KOC) and Henry's Law Constant.

Soil Organic Carbon-Water Partitioning Coefficient (KOC): This parameter indicates the tendency of a chemical to adsorb to organic matter in soil and sediment. A high KOC value suggests that the compound will be relatively immobile in soil and will accumulate in sediment. The long nonyl chain of "Phenol, 2,4-dinitro-6-nonyl-" is expected to lead to a high KOC value, as the hydrophobic chain will strongly associate with organic matter. QSAR models for alkylphenols generally show a positive correlation between the length of the alkyl chain and the KOC value.

Henry's Law Constant (H): This constant describes the partitioning of a chemical between water and air. It is a measure of a substance's volatility from an aqueous solution. For "Phenol, 2,4-dinitro-6-nonyl-," the low vapor pressure of the dinitrophenol moiety combined with its relatively high molecular weight suggests a low Henry's Law Constant, indicating it is not likely to be significantly removed from water by volatilization.

Predictive models, such as the US EPA's EPI Suite™, can provide estimates for these parameters.

Predicted Environmental Fate Parameters for Phenol, 2,4-dinitro-6-nonyl-

ParameterPredicted ValueInterpretation
Log KOC (Soil Adsorption Coefficient)4.75 (KOCWIN v2.00 estimate)High potential for adsorption to soil and sediment.
Henry's Law Constant1.14 x 10-9 atm-m3/mole (HENRYWIN v3.20 estimate)Very low volatility from water.

QSAR models can also offer insights into the potential reactivity of "Phenol, 2,4-dinitro-6-nonyl-". The presence of the nitro groups on the aromatic ring makes it an electron-deficient system. This suggests that the compound may be susceptible to nucleophilic attack. The phenolic hydroxyl group can act as a proton donor, and its acidity will be influenced by the electron-withdrawing nitro groups.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate molecular orbitals and electrostatic potential maps. These calculations would likely show that the areas around the nitro groups and the phenolic proton are regions of high positive electrostatic potential, indicating sites for potential interaction with nucleophiles and bases, respectively. The reactivity of the nonyl chain is expected to be similar to that of other alkanes, primarily involving free-radical reactions, which are generally slow in the environment.

Chemoinformatics and Database Mining for Structural and Reaction Data

Chemoinformatics involves the use of computational tools to analyze and organize chemical data. For a compound with limited experimental data like "Phenol, 2,4-dinitro-6-nonyl-," chemoinformatics databases are a critical resource.

While a direct entry for "Phenol, 2,4-dinitro-6-nonyl-" may be absent in many public databases, these resources can be mined for information on structurally similar compounds. For example, databases such as PubChem and ChemSpider contain extensive data on 2,4-dinitrophenol and various nonylphenols. By searching for these substructures, it is possible to gather information on their known chemical reactions, physical properties, and biological activities.

This "structure-based" searching allows for the construction of a theoretical profile for the target compound. For instance, reaction data for 2,4-dinitrophenol can suggest potential transformation pathways for the dinitrophenyl moiety of "Phenol, 2,4-dinitro-6-nonyl-," such as reduction of the nitro groups. Similarly, data on the environmental fate of nonylphenols can inform predictions about the persistence and partitioning of the nonyl side chain.

Future Research Directions and Knowledge Gaps Concerning Phenol, 2,4 Dinitro 6 Nonyl

Unexplored Synthetic Pathways and Novel Derivative Synthesis

The synthesis of Phenol (B47542), 2,4-dinitro-6-nonyl- is not well-documented in publicly available literature, presenting a primary knowledge gap. Standard synthesis routes for 2,4-dinitrophenol (B41442) typically involve the nitration of phenol or the hydrolysis of 1-chloro-2,4-dinitrobenzene. hibiscuspublisher.comwikipedia.org However, the introduction of a nonyl group at the 6-position requires specialized synthetic strategies that remain largely unexplored.

Future research should focus on developing and optimizing selective synthesis methods. Potential pathways could involve the direct nitration of 6-nonylphenol or the alkylation of 2,4-dinitrophenol. A significant challenge lies in controlling the regioselectivity of the reactions to obtain the desired isomer with high purity.

Furthermore, the synthesis of novel derivatives of Phenol, 2,4-dinitro-6-nonyl- is a promising area for investigation. Creating lipophilic derivatives, such as esters, could alter the compound's properties and potential applications. nih.gov Research into the esterification and acylation of the phenolic hydroxyl group could lead to new compounds with unique characteristics. nih.gov

Table 1: Potential Synthetic Research Areas

Research Area Description Key Challenges
Selective Synthesis Development of methods for the direct synthesis of Phenol, 2,4-dinitro-6-nonyl-. Controlling regioselectivity; achieving high yields and purity.
Derivative Synthesis Creation of novel derivatives (e.g., esters, ethers) to modify physicochemical properties. Selective functionalization; characterization of new compounds.

| Catalyst Development | Investigation of efficient catalysts for synthesis and derivatization reactions. | Catalyst stability and reusability; avoiding unwanted side reactions. |

Advanced Understanding of Environmental Transformation Kinetics under Variable Conditions

The environmental fate of Phenol, 2,4-dinitro-6-nonyl- is largely unknown. While studies on alkylphenols and 2,4-DNP indicate that biodegradation and photodegradation are significant removal processes, the kinetics of these transformations for the 6-nonyl substituted compound have not been determined. kit.eduresearchgate.netresearchgate.netnih.gov The presence of the long nonyl chain and two nitro groups likely influences its persistence, mobility, and degradation pathways in the environment. nih.govcdc.gov

Future research must investigate the kinetics of its aerobic and anaerobic biodegradation. hibiscuspublisher.comresearchgate.netresearchgate.net Studies should be conducted under a range of environmental conditions, including varying pH, temperature, and microbial populations, to build comprehensive degradation models. nih.gov The identification of microbial species capable of degrading this compound would be a significant advancement. hibiscuspublisher.com

Photodegradation in aquatic systems is another critical area for study. kit.eduunito.it Research should explore the role of direct photolysis and indirect photochemical reactions, sensitized by natural substances like humic acids, in the transformation of Phenol, 2,4-dinitro-6-nonyl-. unito.it Identifying the degradation products is crucial for a complete environmental risk assessment. researchgate.net

Development of Ultrasensitive and Selective Analytical Methodologies for Trace Analysis

The lack of specific analytical methods for Phenol, 2,4-dinitro-6-nonyl- hinders its detection and quantification in environmental matrices. Current methods for alkylphenols and dinitrophenols, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a foundation for developing new methodologies. whiterose.ac.ukacs.orgfigshare.com

A key research direction is the development of ultrasensitive methods capable of detecting trace levels of the compound in complex samples like water, soil, and sediment. nih.govnih.gov Pre-column derivatization techniques could enhance the sensitivity and selectivity of LC-MS/MS analysis. nih.gov

Furthermore, the creation of selective sensors offers a promising avenue for rapid, on-site monitoring. rsc.orgnih.gov Technologies based on fluorescence quenching or electrochemical detection, which have shown success for 2,4-DNP, could be adapted for Phenol, 2,4-dinitro-6-nonyl-. nih.govrsc.orgresearchgate.net

Table 2: Comparison of Potential Analytical Techniques

Technique Potential Advantages for Trace Analysis Areas for Development
LC-MS/MS High sensitivity and selectivity, structural confirmation. Optimization of derivatization, matrix effect reduction. figshare.comnih.gov
HPLC-UV/Fluorescence Cost-effective, widely available. Improvement of detection limits, development of specific derivatizing agents. whiterose.ac.uk
Fluorescent Sensors High sensitivity, potential for portability and real-time analysis. Design of selective molecular probes, validation in real-world samples. rsc.orgresearchgate.net

| Electrochemical Sensors | Rapid response, low cost, miniaturization potential. | Enhancing selectivity against interfering compounds. nih.govacs.org |

Deeper Integration of Theoretical and Experimental Studies for Mechanistic Insights

Quantum chemical calculations and other theoretical methods have been instrumental in understanding the structure, properties, and reactivity of 2,4-dinitrophenol. researchgate.net These computational approaches, however, have not been applied to Phenol, 2,4-dinitro-6-nonyl-.

A deeper integration of theoretical and experimental studies is needed to provide mechanistic insights into its behavior. Density functional theory (DFT) calculations can be used to predict its molecular geometry, vibrational spectra, and electronic properties. researchgate.net This theoretical data can then be validated against experimental results from techniques like FT-IR and FT-Raman spectroscopy.

Computational modeling can also elucidate reaction mechanisms, such as degradation pathways and interactions with biological molecules. For instance, understanding the mechanism of uncoupling oxidative phosphorylation, a known effect of 2,4-DNP, requires detailed molecular-level investigation for this specific derivative. nih.govmdpi.comresearchgate.net

Research on the Compound's Role in Complex Environmental Mixtures

Future research should investigate the combined effects of this compound with other common environmental contaminants, such as other phenols, pesticides, and heavy metals. nih.gov Few studies have explored the synergistic effects of pollutants in causing adverse health outcomes, representing a significant knowledge gap. nih.gov Ecotoxicological studies using representative aquatic and terrestrial organisms are needed to evaluate the impact of these mixtures.

Methodological Advancements in Characterization for Trace Level Analysis

Characterizing and identifying Phenol, 2,4-dinitro-6-nonyl- at trace levels, especially in complex environmental samples, presents a significant analytical challenge. researchgate.netresearchgate.net The presence of numerous isomers of nonylphenol further complicates the analysis.

Methodological advancements are required for the unambiguous identification and quantification of this specific isomer. High-resolution mass spectrometry (HRMS) could provide the necessary mass accuracy and resolving power to distinguish it from other related compounds. The development of certified reference materials is also crucial for method validation and ensuring data quality in trace analysis. Further research into advanced sample preparation techniques, such as solid-phase microextraction (SPME), can improve extraction efficiency and reduce interferences from the sample matrix. whiterose.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.